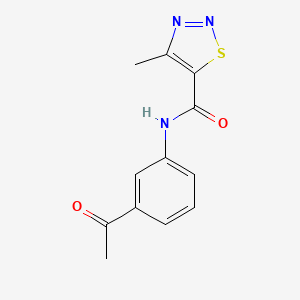

N-(3-acetylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

N-(3-Acetylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide group at position 3. The carboxamide nitrogen is further substituted with a 3-acetylphenyl group. This structural motif is associated with pesticidal activity, as indicated by its inclusion in the Compendium of Pesticide Common Names under the preferred IUPAC name .

Properties

IUPAC Name |

N-(3-acetylphenyl)-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2S/c1-7-11(18-15-14-7)12(17)13-10-5-3-4-9(6-10)8(2)16/h3-6H,1-2H3,(H,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDXSQOCOHHYJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=CC=CC(=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 3-acetylphenyl isothiocyanate with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified using recrystallization techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as amines or alcohols; reactions often require catalysts or acidic/basic conditions.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

Anticancer Activity

The anticancer potential of N-(3-acetylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been extensively studied. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by inhibiting key enzymes involved in cell proliferation and survival pathways. It may also interfere with DNA replication processes.

- Case Study : A study evaluated its effects on MCF-7 breast cancer cells, revealing an IC50 value of approximately 25 µM. This suggests effective growth inhibition compared to standard chemotherapeutic agents like doxorubicin. The mechanism involved cell cycle arrest at the S phase and increased lactate dehydrogenase (LDH) levels, indicating cellular damage and apoptosis .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 25 | Growth inhibition |

| A549 | 30 | Induction of apoptosis |

| HeLa | 20 | Cell cycle arrest |

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial and fungal strains.

- Mechanism of Action : The antimicrobial effect is attributed to enzyme inhibition and disruption of cellular integrity in pathogens.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 10 |

Agricultural Applications

The compound's antifungal and insecticidal properties make it a candidate for agricultural use.

Fungicide Development

Research has shown that this compound can inhibit the growth of various plant pathogens.

- Case Study : In vitro studies demonstrated that the compound effectively reduced the growth of Fusarium oxysporum, a common plant pathogen, with an effective concentration leading to over 70% inhibition at 50 µg/mL .

Insecticide Potential

The compound has also been evaluated for its insecticidal properties against agricultural pests.

- Field Trials : Preliminary field trials indicated a significant reduction in pest populations when treated with formulations containing this compound, suggesting its potential as a natural pesticide alternative.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.

Key Findings

- Substituents on the phenyl ring significantly influence the biological activity.

- The presence of electron-withdrawing groups enhances anticancer activity.

- Modifications to the thiadiazole ring can improve antimicrobial efficacy.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed antimicrobial or anticancer effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with cellular processes critical for the survival and proliferation of pathogens or cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 1,2,3-thiadiazole-5-carboxamide scaffold is a versatile pharmacophore with biological activity modulated by substituents on the phenyl ring. Below is a comparative analysis of N-(3-acetylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide and its analogs:

Structural and Functional Comparison

Key Research Findings

BTP2 (YM-58483):

- Inhibits store-operated calcium entry (SOCE) by targeting ORAI1 channels, attenuating pathological processes such as doxorubicin-induced heart failure and acute lung injury .

- Exhibits off-target effects on TRPM4 and TRPC3/5 channels, limiting specificity .

- Demonstrated efficacy in reducing endothelial hyperpermeability under high-glucose conditions .

Org 214007-0:

- A selective glucocorticoid receptor modulator with anti-inflammatory properties comparable to dexamethasone but with an improved therapeutic index .

N-(3-Chloro-4-methylphenyl) Analog:

- Shares structural similarity with the target compound but lacks acetyl substitution; listed as a pesticide candidate .

Mechanistic and Pharmacological Contrasts

- Calcium Signaling vs. Pesticidal Activity: BTP2 and Org 214007-0 target cellular signaling pathways (SOCE, glucocorticoid receptors), whereas this compound is primarily associated with pesticidal applications, likely due to its acetylphenyl moiety enhancing lipid membrane interaction.

- Specificity Issues: BTP2’s polypharmacology (TRPM4, TRPC inhibition) contrasts with the more targeted pesticidal activity of the acetylphenyl derivative, though mechanistic details for the latter remain underexplored .

Biological Activity

N-(3-acetylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews its antimicrobial and anticancer properties, mechanisms of action, structure-activity relationships, and relevant case studies.

Overview of Biological Activities

Research has identified this compound as having antimicrobial and anticancer properties. These activities are attributed to its ability to interact with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors that are crucial for the survival and proliferation of pathogens or cancer cells .

Antimicrobial Activity

The compound exhibits notable antibacterial activity against various strains of bacteria. For instance, it has shown effectiveness against:

- Enterococcus faecalis

- Pseudomonas aeruginosa

- Salmonella typhi

- Klebsiella pneumoniae

In comparative studies, the minimum inhibitory concentration (MIC) for these bacteria ranged from 40 to 50 µg/mL , demonstrating comparable inhibition zones to standard antibiotics like ceftriaxone .

Table 1: Antibacterial Activity Summary

| Bacteria | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Enterococcus faecalis | 40 | 29 |

| Pseudomonas aeruginosa | 50 | 24 |

| Salmonella typhi | 40 | 30 |

| Klebsiella pneumoniae | 50 | 19 |

Anticancer Activity

The anticancer potential of this compound has been evaluated against several human cancer cell lines. Studies indicate that it effectively suppresses the growth of various cancers including lung (A549), skin (SK-MEL-2), and ovarian cancers (SK-OV-3). The compound's IC50 values vary significantly depending on the specific cell line tested.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study focusing on breast cancer cells (MCF-7), treatment with the compound resulted in a significant increase in lactate dehydrogenase (LDH) levels, indicating cell membrane damage and apoptosis. The IC50 value for MCF-7 cells was reported at approximately 225 µM , suggesting effective cytotoxicity .

Table 2: Anticancer Activity Summary

| Cell Line | IC50 (µg/mL) | Observed Effect |

|---|---|---|

| A549 (Lung) | 4.27 | Significant growth inhibition |

| SK-MEL-2 (Skin) | 225 | Induction of apoptosis |

| SK-OV-3 (Ovarian) | Not specified | Growth suppression |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.

- Receptor Interaction : It is believed to interact with specific receptors that regulate cell growth and survival.

- Induction of Apoptosis : Evidence suggests that treatment leads to apoptosis in cancer cells through increased oxidative stress and disruption of cellular homeostasis .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is heavily influenced by their chemical structure. Substituents on the thiadiazole ring can enhance or diminish antibacterial and anticancer properties. For instance, modifications at the C-5 position have been shown to significantly impact the efficacy against microbial strains and cancer cell lines .

Q & A

Q. What synthetic methodologies are reported for N-(3-acetylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, and how are intermediates characterized?

The compound is synthesized via condensation reactions involving thiadiazole-carboxylic acid derivatives and substituted anilines. Key intermediates are characterized using:

- 1H/13C NMR for structural elucidation (e.g., chemical shifts for acetylphenyl and thiadiazole protons).

- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weights (e.g., observed [M+H]+ matches calculated values within ±1 ppm).

- Melting point analysis (e.g., 134–136°C range) to assess purity .

- HPLC for purity validation (≥98.5% in reported syntheses) .

Q. What analytical techniques are recommended for purity and stability assessment?

- HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) is standard for quantifying purity (≥99%) .

- Gas chromatography (GC) may complement HPLC for volatile impurities .

- Stability studies under controlled temperatures (e.g., 4°C, dark) to monitor degradation, with periodic re-analysis via HPLC .

Q. How does solubility impact experimental design, and what formulation strategies are suggested?

The compound exhibits low aqueous solubility, necessitating:

- Polar aprotic solvents (e.g., DMSO, DMF) for stock solutions.

- Surfactant-assisted dispersion (e.g., Tween-80) for in vitro assays.

- Cosolvency with ethanol or PEG-400 to enhance bioavailability in vivo .

Advanced Research Questions

Q. What is the molecular mechanism of this compound in modulating calcium signaling?

The compound (also known as BTP2/YM-58483) inhibits store-operated calcium entry (SOCE) by targeting ORAI1 channels, critical for Ca²⁺ influx in nonexcitable cells . Key findings:

Q. How can researchers resolve contradictory data on its dual role as a SOCE inhibitor and TRPM4 activator?

- Dose titration : Use ≤10 µM to minimize TRPM4 activation .

- Genetic tools : Combine with ORAI1/TRPM4 knockdown models to isolate effects .

- Calcium imaging : Employ Fura-2/AM with thapsigargin (SERCA inhibitor) to specifically assess SOCE .

Q. What structural analogs of this compound show improved bioactivity or selectivity?

Q. How is this compound used in studying pathological models like heart failure or cancer?

- Doxorubicin-induced cardiotoxicity : BTP2 reduces SOCE-driven apoptosis in cardiac fibroblasts (10 µM, pre-treatment for 1 h) .

- Angiogenesis inhibition : At 20 µM, it suppresses VEGF-induced Ca²⁺ oscillations in endothelial cells, impairing tube formation .

Methodological Considerations

Q. What controls are essential when using this compound in calcium signaling experiments?

Q. How can researchers optimize its pharmacokinetic properties for in vivo studies?

- Prodrug derivatization : Esterification of the carboxamide group to enhance solubility.

- Nanoparticle encapsulation : Lipid-based carriers improve plasma half-life .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.